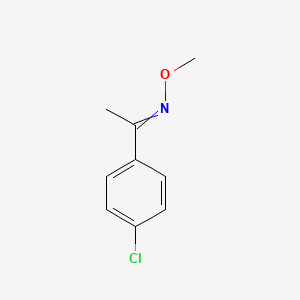
1-(4-chlorophenyl)-N-methoxyethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its derivatives, often involves regiospecific reactions. These processes highlight the importance of precise structural determination, which in some cases, can only be unambiguously determined through single-crystal X-ray analysis due to the complexity of the regioisomer formation (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
Molecular docking and quantum chemical calculations provide insights into the molecular structure and spectroscopic data. For instance, detailed DFT (Density Functional Theory) calculations with various basis sets offer precise information on geometry optimization, vibrational spectra, and molecular parameters like bond lengths and angles. These studies also explore molecular electrostatic potential (MEP), HOMO - LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) analyses, and intramolecular charge transfer using natural bond orbital (NBO) analysis (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Chemical Reactions and Properties
Palladium-catalyzed amination of aryl halides is a key reaction in the synthesis of compounds involving 4-chlorophenyl groups. This method highlights the versatility of such compounds in undergoing replacement reactions, where halogen atoms can be substituted with amino groups to form various amine derivatives. The conditions for these reactions, including the use of sodium tert-butoxide and the replacement of sulfonate by amino groups, are critical for achieving the desired products (Wolfe & Buchwald, 2003).
Scientific Research Applications
Transport and Luminescence in Naphthyl Phenylamine Model Compounds
Research has shown that compounds similar to "1-(4-chlorophenyl)-N-methoxyethanimine" exhibit significant effects on transport and luminescence properties. For instance, a study on naphthyl phenylamine (NPA) compounds with polar side groups, including chloro substitution, demonstrated variations in hole mobilities correlated with the dipole moments of the compounds. These findings are applicable in the development of organic light-emitting diodes (OLEDs), highlighting the compound's potential in electronic and photonic devices (Tong et al., 2004).
Synthesis and Spectroscopic Studies of Benzimidazole Derivatives
Another research area focuses on the structural and spectroscopic analysis of benzimidazole derivatives, including those with chlorophenyl groups. These studies contribute to understanding the molecular structure, electronic properties, and potential applications in designing novel materials and pharmaceuticals (Saral et al., 2017).
Antimicrobial Evaluation of Schiff Base Moiety
Compounds containing the chlorophenyl moiety have been synthesized and evaluated for their antimicrobial properties. This research indicates potential applications in developing new antimicrobial agents against various pathogens (Kapadiya et al., 2020).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of derivatives, such as "1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene," have been investigated for their application in optical devices. These studies explore the potential of such compounds in enhancing the performance and efficiency of optical and photonic systems (Mostaghni et al., 2022).
Isomorphism and Crystal Structure Analysis
Research on the crystal structures of imidazole-4-imines, including chlorophenyl derivatives, has contributed to a deeper understanding of molecular interactions and stability. Such studies are crucial for material science, especially in designing compounds with specific crystalline properties (Skrzypiec et al., 2012).
properties
IUPAC Name |
1-(4-chlorophenyl)-N-methoxyethanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7(11-12-2)8-3-5-9(10)6-4-8/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJNNRDIXWZGPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90706488 |
Source


|
| Record name | 1-(4-Chlorophenyl)-N-methoxyethan-1-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90706488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-methoxyethanimine | |
CAS RN |
1219940-12-1 |
Source


|
| Record name | 1-(4-Chlorophenyl)-N-methoxyethan-1-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90706488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


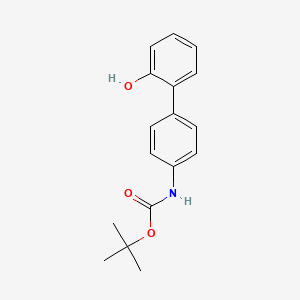


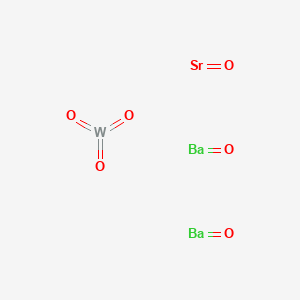

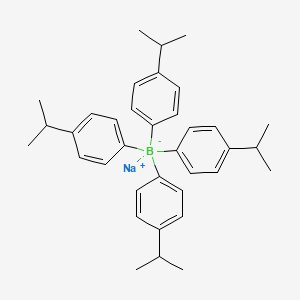
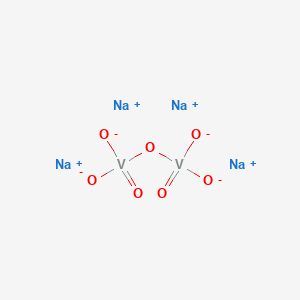
![ethyl 5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1144020.png)